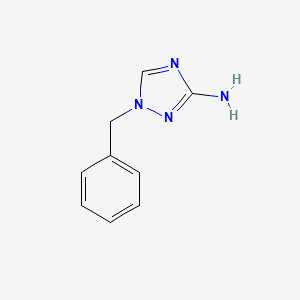

1-苄基-1H-1,2,4-三唑-3-胺

描述

“1-benzyl-1H-1,2,4-triazol-3-amine” is a polytriazolylamine ligand . It is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .Molecular Structure Analysis

The molecular structure of “1-benzyl-1H-1,2,4-triazol-3-amine” is C30H30N10 . It has a molecular weight of 530.63 .Chemical Reactions Analysis

This compound is known to enhance the catalytic effect in the azide-acetylene cycloaddition . This reaction is facilitated by the stabilization of Cu (I) towards disproportionation and oxidation .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 132-143 °C . It is stored at a temperature not exceeding -20°C .科学研究应用

Medicinal Chemistry: Antifungal Agents

1-benzyl-1H-1,2,4-triazol-3-amine serves as a starting material in the synthesis of pharmaceutical compounds. Its derivatives are particularly significant in creating antifungal agents . These compounds are crucial in developing treatments for fungal infections, which are a major concern in immunocompromised patients.

Anticancer Research

The triazole ring system of 1-benzyl-1H-1,2,4-triazol-3-amine is utilized in the design of anticancer agents. It’s been incorporated into compounds showing promising cytotoxic activity against various cancer cell lines, indicating its potential in cancer therapy .

Enzyme Inhibition

In cardiovascular research, 1-benzyl-1H-1,2,4-triazol-3-amine-related compounds act as enzyme inhibitors. They play a role in developing treatments for heart diseases by targeting enzymes involved in cardiovascular function .

Agrochemistry: Herbicides and Pesticides

This compound is also used in agrochemistry to synthesize herbicides, fungicides, and insecticides. Its application in this field helps in controlling weeds and pests that affect crop yield .

Material Science: Polymers and Metal-Organic Frameworks

1-benzyl-1H-1,2,4-triazol-3-amine is a precursor in the production of new functional materials, including polymers and metal-organic frameworks (MOFs). These materials have diverse applications, ranging from gas storage to catalysis .

Antimicrobial Applications

Derivatives of 1-benzyl-1H-1,2,4-triazol-3-amine have been explored for their antimicrobial activities. Some compounds have shown noteworthy activity against bacterial strains, making them potential candidates for developing new antimicrobial drugs .

Antiviral Research

In the field of antiviral research, the triazole moiety is a key component in the synthesis of compounds with potential antiviral properties. This is particularly relevant in the development of treatments for viral infections .

Coordination Chemistry: Ligands

The compound is used as a ligand in coordination chemistry, stabilizing metal ions in various reactions. This application is essential in catalysis and the development of new chemical processes .

作用机制

Target of Action

The primary target of 1-benzyl-1H-1,2,4-triazol-3-amine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, binding to these ions and stabilizing them .

Mode of Action

1-benzyl-1H-1,2,4-triazol-3-amine interacts with its targets by stabilizing the copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper in the azide-acetylene cycloaddition .

Biochemical Pathways

The biochemical pathway affected by 1-benzyl-1H-1,2,4-triazol-3-amine is the azide-acetylene cycloaddition. By stabilizing copper ions, the compound enhances the catalytic effect of copper in this reaction

安全和危害

属性

IUPAC Name |

1-benzyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOILQNNNLJZCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-1,2,4-triazol-3-amine | |

CAS RN |

25637-43-8 | |

| Record name | 1-benzyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B2591258.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)

![N~5~-(3-fluoro-4-methylphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2591275.png)

![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)

![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2591278.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2591279.png)